2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile
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Overview
Description
2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile is a chemical compound with a unique structure that includes a pyrrole ring and a succinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile typically involves the reaction of 3,3-dimethyl-3,4-dihydro-2H-pyrrole with succinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which 2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-3,4-dihydro-2H-pyrrole
- Succinonitrile
- 2-(3-Pyridyl)-1-pyrroline
Uniqueness
What sets 2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile apart from similar compounds is its unique combination of a pyrrole ring and a succinonitrile group
Properties
CAS No. |
89730-95-0 |
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Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydropyrrol-5-yl)methyl]butanedinitrile |
InChI |
InChI=1S/C11H15N3/c1-11(2)6-10(14-8-11)5-9(7-13)3-4-12/h9H,3,5-6,8H2,1-2H3 |
InChI Key |
LXZYEUHIKIPALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NC1)CC(CC#N)C#N)C |
Origin of Product |
United States |
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